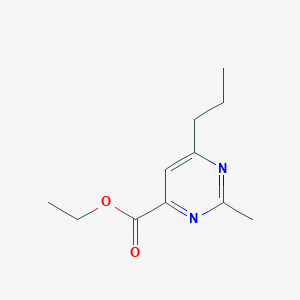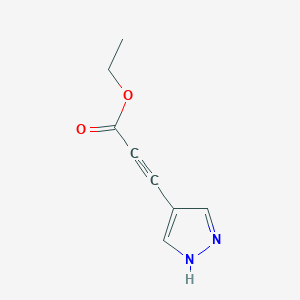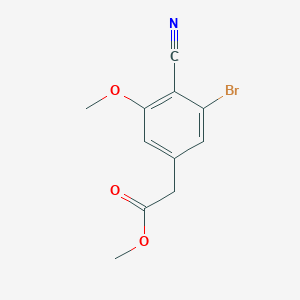![molecular formula C18H26BNO3 B1490533 3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide CAS No. 1912446-93-5](/img/structure/B1490533.png)
3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]amide
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
A study by Huang et al. (2021) details the synthesis of boric acid ester intermediates, highlighting their importance in chemical synthesis. The compounds obtained through a three-step substitution reaction were characterized by various spectroscopic techniques and X-ray diffraction, indicating the precision in structural determination and the utility of these compounds in further chemical reactions. The molecular structures were optimized and analyzed using density functional theory (DFT), demonstrating their physicochemical properties and potential applications in material science and organic synthesis (Huang et al., 2021).
Catalytic Applications
Maki et al. (2006) explored the catalytic efficiency of boric acid derivatives in amide condensation reactions. Their work showcased the superiority of certain boric acid derivatives over traditional catalysts in facilitating the condensation of sterically demanding carboxylic acids, opening avenues for their use in pharmaceutical synthesis and material science (Maki et al., 2006).
Physicochemical and Vibrational Properties
Wu et al. (2021) synthesized compounds featuring the 3-Methyl-but-2-enoic acid derivative and conducted a comprehensive study on their crystal structure and vibrational properties. The research provided insights into the molecular electrostatic potential, frontier molecular orbitals, and vibrational spectra, crucial for understanding the reactivity and stability of these compounds. Such detailed characterization is valuable for the development of new materials with specific electronic and optical properties (Wu et al., 2021).
Luminescent Materials Development
Fischer et al. (2013) utilized boric acid ester compounds in the synthesis of luminescent molecular crystals. Their research highlighted the potential of these compounds in creating materials with enhanced brightness and tunable emission properties, relevant for applications in optoelectronics and sensor technology (Fischer et al., 2013).
Mechanism of Action
Target of Action
Compounds containing a 3-methyl-but-2-enoic acid moiety are often involved in various biological processes .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Compounds with similar structures might be involved in various biochemical reactions, including borylation and hydroboration .
properties
IUPAC Name |
3-methyl-N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO3/c1-12(2)11-16(21)20-15-10-8-9-14(13(15)3)19-22-17(4,5)18(6,7)23-19/h8-11H,1-7H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHISDWJMSHVVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-but-2-enoic acid [2-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1490452.png)
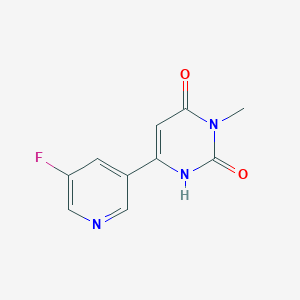
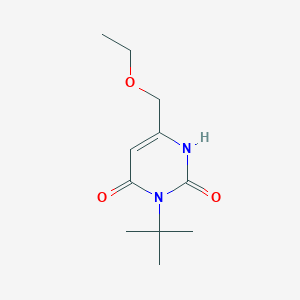

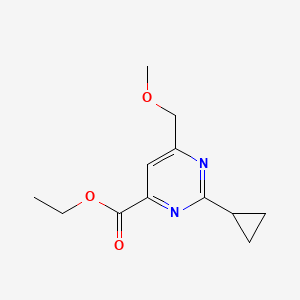
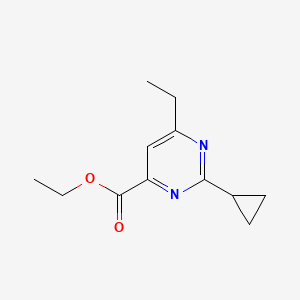

![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1490462.png)


